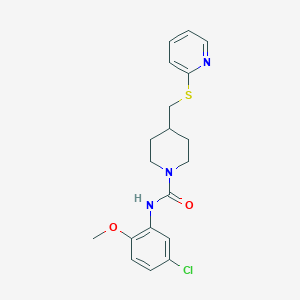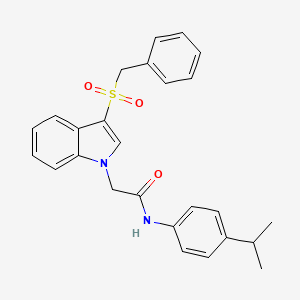
N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . The first paper describes the synthesis of a Rho kinase inhibitor with a piperazine moiety, while the second paper details the synthesis of a pyridine derivative with a piperidine component .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic amines. For instance, the first paper outlines a process starting from 4-aminopyridine, which is acylated and then deprotected to yield the final product . The second paper describes a three-component reaction involving malononitrile, an aldehyde, and piperidine, resulting in a pyridine derivative . These methods suggest that the synthesis of "this compound" could potentially involve similar starting materials and reaction conditions, such as acylation and three-component coupling reactions.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the papers do mention characterization techniques such as NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for confirming the structure of synthesized compounds. The presence of aromatic rings, heteroatoms, and substituents like chloro, methoxy, and thiomethyl groups would be expected to influence the chemical shifts observed in NMR spectroscopy and the fragmentation patterns in mass spectrometry.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do offer a glimpse into the types of chemical reactions that similar compounds might undergo. For example, the formation of amide bonds through acylation and the use of carbonyldiimidazole as a coupling agent are mentioned . Additionally, the three-component synthesis approach suggests that the compound could be involved in reactions that allow for the simultaneous formation of multiple bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. The papers indicate that these compounds are crystalline solids and that their solubility, melting points, and stability would be influenced by their functional groups and molecular structure . The presence of a piperidine ring and a pyridine moiety could affect the basicity of the compound, while substituents like chloro and methoxy groups would influence its electronic properties and reactivity.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Research has focused on the synthesis of novel compounds with potential pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with significant COX-2 selectivity, indicating analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
- Studies on molecular interactions of antagonists with receptors have been conducted to understand the binding and activity mechanisms at the molecular level. Shim et al. (2002) provided insights into the interaction of an antagonist with the CB1 cannabinoid receptor, using computational models to analyze binding affinities and structure-activity relationships (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Drug Analysis and Quality Control
- Non-aqueous capillary electrophoresis has been developed for the separation and analysis of pharmaceuticals and related substances, highlighting the importance of analytical techniques in drug quality control and synthesis research. Ye et al. (2012) developed a method for separating imatinib mesylate and its related substances, demonstrating the role of analytical chemistry in pharmaceutical development (Ye, Huang, Li, Xiang, & Xu, 2012).
Chemical Modification for Therapeutic Applications
- Chemical modification strategies have been explored to improve the pharmacological profiles of compounds with therapeutic potential. Nie et al. (2020) designed and synthesized novel analogs of a TRPV1 antagonist, demonstrating improved pharmacological and tolerability profiles, which is crucial for drug development (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Insecticidal Applications
- Pyridine derivatives have been synthesized and tested for their insecticidal activities, showcasing the application of chemical compounds in agriculture and pest control. Bakhite et al. (2014) synthesized and evaluated the aphidicidal activities of pyridine derivatives, indicating the potential of chemical compounds in contributing to agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-25-17-6-5-15(20)12-16(17)22-19(24)23-10-7-14(8-11-23)13-26-18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBZJDOFXTVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)



![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)







![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)
